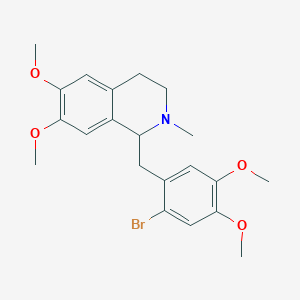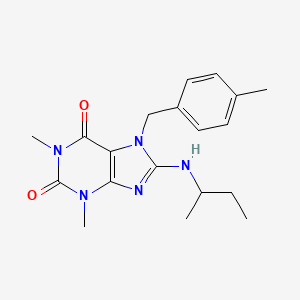
Laudanosine, 6'-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laudanosine, 6’-bromo- is a derivative of laudanosine, a benzyltetrahydroisoquinoline alkaloidLaudanosine itself is a recognized metabolite of neuromuscular blocking agents such as atracurium and cisatracurium .
Vorbereitungsmethoden
The synthesis of laudanosine, 6’-bromo- typically involves the bromination of laudanosine. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Analyse Chemischer Reaktionen
Laudanosine, 6’-bromo- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is a brominated derivative of the oxidized laudanosine.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. The major product is a reduced form of laudanosine, 6’-bromo-.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Wissenschaftliche Forschungsanwendungen
Laudanosine, 6’-bromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Wirkmechanismus
Laudanosine, 6’-bromo- exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It has been shown to interact with GABA receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors. These interactions can modulate neuronal activity and influence various physiological processes, including muscle relaxation and seizure activity .
Vergleich Mit ähnlichen Verbindungen
Laudanosine, 6’-bromo- is structurally similar to other benzyltetrahydroisoquinoline alkaloids such as papaverine and its derivatives. it has unique properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets . Similar compounds include:
Papaverine: Known for its vasodilatory effects and use in treating spasms.
Tetrahydropapaverine: A precursor in the synthesis of various alkaloids.
N-methyltetrahydropapaverine: Another metabolite of neuromuscular blocking agents with similar pharmacological properties.
Eigenschaften
CAS-Nummer |
53392-66-8 |
|---|---|
Molekularformel |
C21H26BrNO4 |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H26BrNO4/c1-23-7-6-13-9-18(24-2)20(26-4)11-15(13)17(23)8-14-10-19(25-3)21(27-5)12-16(14)22/h9-12,17H,6-8H2,1-5H3 |
InChI-Schlüssel |
LGEHGMJWQAKLLI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11966699.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11966700.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11966705.png)
![(5Z)-3-sec-butyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966706.png)

![methyl (2E)-7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966721.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11966728.png)
![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11966735.png)
![allyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966748.png)

![4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11966761.png)


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966773.png)
